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molecular formula C12H14BrNO2 B321895 4-(3-Bromo-4-methylbenzoyl)morpholine

4-(3-Bromo-4-methylbenzoyl)morpholine

Cat. No. B321895
M. Wt: 284.15 g/mol
InChI Key: CVRFIMIZEYRZEW-UHFFFAOYSA-N
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Patent
US08022205B2

Procedure details

To dichloromethane solution (2 ml) of 3-bromo-4-methylbenzoic acid (50 mg, 0.23 mmol), WSCI (67 mg, 0.348 mmol), morpholine (24 μl, 0.278 mmol) and N,N-dimethylaminopyridine (28 mg, 0.232 mmol) were added, followed by stirring at room temperature for 16 hours. To the reaction mixture, saturated aqueous ammonium chloride solution was added, followed by extraction twice with ethyl acetate (10 ml). The organic layer was washed with brine (10 ml), and dried over sodium sulfate, followed by distilling off under reduced pressure, and the resulting residue was purified by silica gel column chromatography (dichloromethane/methanol=50/1), whereby (3-bromo-4-methyl-phenyl)-morpholin-4-yl-methanone was obtained as a yellow brown solid (68 mg, 100%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
24 μL
Type
reactant
Reaction Step Two
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
28 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Yield
100%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[CH3:11])[C:5]([OH:7])=O.[NH:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1.[Cl-].[NH4+]>ClCCl>[Br:1][C:2]1[CH:3]=[C:4]([C:5]([N:12]2[CH2:17][CH2:16][O:15][CH2:14][CH2:13]2)=[O:7])[CH:8]=[CH:9][C:10]=1[CH3:11] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Two
Name
Quantity
50 mg
Type
reactant
Smiles
BrC=1C=C(C(=O)O)C=CC1C
Name
Quantity
24 μL
Type
reactant
Smiles
N1CCOCC1
Name
N,N-dimethylaminopyridine
Quantity
28 mg
Type
reactant
Smiles
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction twice with ethyl acetate (10 ml)
WASH
Type
WASH
Details
The organic layer was washed with brine (10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
by distilling off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel column chromatography (dichloromethane/methanol=50/1)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1C)C(=O)N1CCOCC1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 68 mg
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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